(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
CAS No.: 617696-88-5
Cat. No.: VC7403644
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617696-88-5 |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 |
| IUPAC Name | (2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13- |
| Standard InChI Key | PARAICANIWPBBH-UYRXBGFRSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC |
Introduction
The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule belonging to the class of thiazolo-benzimidazoles. This class of compounds is known for its diverse biological activities, including antimicrobial and anticancer properties . The presence of ethoxy and propoxy substituents on the benzylidene moiety enhances its solubility and potentially its reactivity, making it an interesting candidate for various applications in medicinal chemistry.
Synthesis
The synthesis of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. While specific procedures for this compound are not detailed in the available literature, similar compounds in the thiazolo-benzimidazole family have been synthesized using methods such as condensation reactions between appropriate precursors, often involving acidified conditions .
Biological Activities
Thiazolo-benzimidazoles have been reported to exhibit a range of biological activities, including:
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Antimicrobial Activity: Compounds in this class have shown effectiveness against various microorganisms.
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Anticancer Activity: Some derivatives have demonstrated potential as anticancer agents.
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Other Activities: These compounds may also act as antagonists for certain receptors, contributing to their therapeutic potential .
The specific biological activity of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one would require empirical testing through in vitro and in vivo assays.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazolo[3,2-a]benzimidazole | Contains thiazole and benzimidazole rings | Antimicrobial, anticancer | Lacks substituents enhancing solubility |
| Benzothiazole derivatives | Similar core structure | Antifungal, anticancer | Variations in substituents affect activity |
| Ethyl 4-(propylthio)benzoate | Contains an ethyl group and thioether | Antioxidant properties | Different functional groups lead to distinct activities |
The uniqueness of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern, which may enhance solubility and bioactivity compared to other similar compounds.
Future Research Directions
Further studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Interaction studies involving this compound could focus on optimizing its efficacy and safety profile for potential therapeutic applications.
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